Product packaging for 4,6-Dimethyl-6-octene-3-one(Cat. No.:CAS No. 34665-40-2)

4,6-Dimethyl-6-octene-3-one

Cat. No.: B2855308
CAS No.: 34665-40-2
M. Wt: 154.253
InChI Key: BKSCONCLLLPWGA-VMPITWQZSA-N
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Description

Overview of the Structural and Chemical Significance of Unsaturated Ketones

α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.org The general structure is (O=CR)−Cα=Cβ−R. This conjugation of the pi systems of the carbonyl group (C=O) and the alkene (C=C) results in a delocalized electron system, which imparts unique chemical properties and reactivity to the molecule. pressbooks.pubfiveable.me

The key structural feature is the C=C-C=O moiety, which creates two electrophilic sites within the molecule. pressbooks.pub Resonance structures show that both the carbonyl carbon (C-2) and the β-carbon (C-4) bear a partial positive charge. This electronic characteristic makes α,β-unsaturated ketones susceptible to nucleophilic attack at either of these positions. pressbooks.pub

This dual reactivity leads to two primary modes of reaction:

1,2-Addition (Direct Addition): Strong nucleophiles tend to attack the electrophilic carbonyl carbon directly, in a manner similar to standard ketones. pressbooks.pub

1,4-Addition (Conjugate Addition): Weaker nucleophiles often attack the electrophilic β-carbon, a reaction known as a conjugate or Michael addition. wikipedia.orgpressbooks.pubmdpi.com This vinylogous reactivity is a hallmark of these compounds. wikipedia.org

Due to this versatile reactivity, α,β-unsaturated ketones are fundamental building blocks in organic synthesis. rsc.org They are key intermediates in many important reactions, including the Robinson annulation, and are used in the synthesis of a wide array of more complex molecules. pressbooks.pub

Historical Context and Contemporary Research Trends for Analogous Compounds

The study of α,β-unsaturated ketones is deeply rooted in the history of organic chemistry. Classic reactions like the Claisen-Schmidt condensation (a type of aldol (B89426) condensation) have long been used for their synthesis. wikipedia.orgtjpr.org The unique reactivity of enones was pivotal in the development of foundational synthetic strategies, such as the Michael addition, which has become an indispensable tool for carbon-carbon bond formation. pressbooks.pub

Contemporary research continues to explore the vast potential of this class of compounds. A significant trend is their use in asymmetric catalysis, where chiral catalysts are employed to control the stereochemical outcome of reactions, such as conjugate additions, to produce optically active β-amino carbonyl compounds or other valuable chiral molecules. mdpi.comrsc.org Furthermore, the α,β-unsaturated carbonyl scaffold is prevalent in many natural products and has been extensively investigated for its biological activities. researchgate.netresearcher.life Research into their synthesis and modification is driven by applications in medicinal chemistry, where they are studied for potential therapeutic effects. researchgate.netresearchgate.netnih.gov Modern synthetic methods also focus on more efficient and environmentally friendly preparations, such as using Hβ zeolite catalysts under solvent-free conditions. rsc.org

Scope and Objectives of Academic Research on 4,6-Dimethyl-6-octene-3-one

Specific academic research on this compound has centered on its identification as a natural product. A notable study published in the Proceedings of the National Academy of Sciences focused on analyzing the defensive secretion of the arachnid Leiobunum vittatum, a species commonly known as a "daddy longlegs". pnas.org

The primary objective of this research was to isolate, identify, and structurally characterize the organic components of the secretion. pnas.org The investigation found that the secretion's major organic constituents were two acyclic ketones: 4-methylheptan-3-one and a previously unknown compound, which was identified as (E)-4,6-dimethyl-6-octen-3-one. pnas.org

The research involved the following key steps:

Isolation: The defensive secretion was collected from the arachnids. pnas.org

Analysis: Gas-liquid chromatography (GLC) and mass spectrometry were used to separate and analyze the components. pnas.org

Structure Elucidation: The structure of the novel ketone was determined through techniques including microozonolysis. pnas.org

Synthesis and Confirmation: To confirm the proposed structure, the researchers performed a chemical synthesis of (E)-4,6-dimethyl-6-octen-3-one. The properties of the synthetic compound were then compared with the natural product, confirming the identification. pnas.orgacs.org

This research highlights the role of this compound in chemical ecology as a defensive agent for an arthropod species. pnas.org

Chemical and Physical Properties

The properties of the identified E-isomer of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol nih.gov
IUPAC Name (E)-4,6-dimethyloct-6-en-3-one
Elemental Analysis (Calculated) C, 77.86%; H, 11.76%
Elemental Analysis (Found) C, 78.09%; H, 11.73% pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B2855308 4,6-Dimethyl-6-octene-3-one CAS No. 34665-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4,6-dimethyloct-6-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,9H,6-7H2,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCONCLLLPWGA-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CC(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C(C)C/C(=C/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34665-40-2
Record name (6E)-4,6-dimethyloct-6-en-3-one
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Advanced Synthetic Strategies for 4,6 Dimethyl 6 Octene 3 One

Enantioselective and Diastereoselective Synthesis of 4,6-Dimethyl-6-octene-3-one

The presence of stereocenters in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. The development of methods that control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for accessing specific stereoisomers.

Chiral Auxiliary and Catalytic Methods for Stereocontrol in Octenone Formation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uksigmaaldrich.com This strategy allows for the formation of a desired stereoisomer, after which the auxiliary can be removed and often recycled. wikipedia.orgyork.ac.uk For instance, the synthesis of chiral ketones can be achieved by attaching a chiral auxiliary to a precursor molecule, performing a stereoselective reaction, and then cleaving the auxiliary. wikipedia.org Common chiral auxiliaries include oxazolidinones and camphor-based derivatives. wikipedia.orgsigmaaldrich.com

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. epfl.ch These methods are broadly categorized into metal-catalyzed, organocatalyzed, and enzymatic processes. ua.es For the synthesis of chiral ketones, transition metal complexes with chiral ligands have proven effective in promoting various transformations with high enantioselectivity. acs.org Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis, including the formation of chiral ketones through reactions like asymmetric aldol (B89426) additions. caltech.edu

StrategyDescriptionKey Features
Chiral Auxiliary A stereogenic group is temporarily attached to the substrate to control stereochemistry. wikipedia.orgyork.ac.ukHigh diastereoselectivity is often achievable. The auxiliary can potentially be recovered and reused. york.ac.uk
Catalytic Asymmetric Synthesis A substoichiometric amount of a chiral catalyst is used to produce an enantiomerically enriched product. epfl.chMore atom-economical than stoichiometric methods. Includes metal catalysis, organocatalysis, and biocatalysis. ua.es

Control of Olefin Geometry and Configuration in Octenone Synthesis

The geometry of the double bond in this compound is a critical stereochemical feature. The synthesis of specific E/Z isomers often requires methods that provide high levels of stereocontrol. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has been refined to achieve high Z-selectivity using specific molybdenum-based catalysts. acs.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. acs.org

Furthermore, the stereochemistry of adjacent chiral centers can influence the geometry of the newly formed double bond. scholaris.ca For example, in the synthesis of polypropionate systems, which share structural motifs with our target molecule, the stereochemistry of an aldol adduct can direct the formation of either the syn or anti isomer depending on the olefin geometry. scholaris.ca

Asymmetric Approaches for Building the Branched Ketone Scaffold

The construction of the branched ketone core of this compound can be achieved through various asymmetric C-C bond-forming reactions. The asymmetric alkylation of enolates, often guided by chiral auxiliaries like pseudoephedrine amides, is a classic and effective method. wikipedia.org This approach allows for the stereocontrolled introduction of alkyl groups at the α-position of a carbonyl compound. wikipedia.org

Hydroacylation, the addition of an aldehyde C-H bond across a double or triple bond, has also emerged as a powerful method for ketone synthesis. acs.org Rhodium-catalyzed hydroacylation reactions can be rendered enantioselective through the use of chiral ligands, providing access to branched ketones with high regioselectivity. acs.org

Established and Emerging Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Pericyclic Reactions: Claisen Rearrangement Pathways to γ,δ-Unsaturated Ketones

The Claisen rearrangement is a powerful and reliable pericyclic reaction for the synthesis of γ,δ-unsaturated carbonyl compounds. masterorganicchemistry.com This redalyc.orgredalyc.org-sigmatropic rearrangement of an allyl vinyl ether proceeds through a concerted, chair-like transition state, which allows for the predictable transfer of stereochemistry. redalyc.orgredalyc.org The reaction is often driven by the formation of a stable carbonyl group. masterorganicchemistry.com

The Carroll reaction, a variation of the Claisen rearrangement, utilizes the reaction of an allylic alcohol with an acetoacetic ester or diketene (B1670635) to produce γ,δ-unsaturated ketones. google.com This reaction proceeds through a Claisen rearrangement of an intermediate β-keto ester, followed by decarboxylation. google.com The use of specific catalysts, such as aluminum compounds, can improve the efficiency of the Carroll reaction. google.com

RearrangementDescriptionKey Features
Claisen Rearrangement A redalyc.orgredalyc.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comHighly stereoselective, proceeding through a predictable transition state. redalyc.orgredalyc.org
Carroll Reaction A modification of the Claisen rearrangement involving the reaction of an allylic alcohol with an acetoacetic ester or diketene. google.comLeads to γ,δ-unsaturated ketones after a decarboxylation step. google.com

Multi-Step Synthesis from Natural Product Precursors and Derivatives

Natural products often provide a rich source of chiral starting materials for the synthesis of complex molecules. For example, citronellol, a naturally occurring monoterpenoid, can serve as a precursor for the synthesis of related ketones. orgsyn.org The synthesis of bakuchiol, a natural product with a similar structural motif, has been accomplished starting from commercially available (-)-citronellol. nih.gov This approach leverages the existing chirality of the natural product to establish stereocenters in the target molecule.

The defensive secretions of certain organisms also contain structurally related compounds that can inspire synthetic strategies. For example, the defensive secretions of some "daddy longlegs" (Opiliones) contain various unsaturated ketones and alcohols, such as E-4,6-dimethyl-6-octen-3-one. pnas.org The characterization of these natural products can provide valuable information for the development of synthetic routes. pnas.org

Carbon-Carbon Bond Forming Reactions: Aldol Condensations and Ketonization Routes

Aldol Condensation:

A primary and versatile method for forming carbon-carbon bonds in the synthesis of α,β-unsaturated ketones like this compound is the aldol condensation. sigmaaldrich.commagritek.com This reaction involves the base- or acid-catalyzed reaction of an enolate ion with a carbonyl compound. sigmaaldrich.com The initial product is a β-hydroxy ketone, which can then be dehydrated to yield the conjugated enone. sigmaaldrich.com

In a typical synthesis employing this route, an appropriate ketone and aldehyde are selected as starting materials. For instance, the reaction could conceptually involve the condensation of a six-carbon ketone with a substituted aldehyde. The reaction is often carried out in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a solvent such as ethanol. magritek.comnih.gov The enolate is formed from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct leads to the formation of the α,β-unsaturated ketone. magritek.com

Ketonization Routes:

Ketonization, or ketonic decarboxylation, is another significant method for ketone synthesis. researchgate.net This process involves the conversion of two moles of a carboxylic acid into a symmetrical ketone, with the elimination of water and carbon dioxide. researchgate.net While this method is particularly effective for producing symmetrical ketones, it can be adapted for unsymmetrical ketones under specific conditions. The reaction mechanism is still a subject of debate but is a valuable tool in organic synthesis. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Branched Alkynes and Aldehydes

Transition metal catalysis offers a powerful and atom-economical approach to the synthesis of α,β-unsaturated ketones. These methods often involve the coupling of alkynes and aldehydes, providing a direct route to the desired enone structure. bohrium.combeilstein-journals.org

Nickel-catalyzed hydroacylation is a notable example. This method can achieve an anti-Markovnikov selective coupling of terminal alkynes with thioesters, which act as acylating agents. bohrium.com The reaction proceeds in the presence of a reducing agent, such as zinc metal, and utilizes water as a proton donor. This approach is advantageous due to its high regio- and stereoselectivity, mild reaction conditions, and high step economy. bohrium.com

Palladium-catalyzed reactions, such as the Morita-Baylis-Hillman (MBH) reaction, also provide a viable synthetic route. sioc-journal.cnorganic-chemistry.org In this reaction, α,β-unsaturated ketones can be coupled with allylic alcohols or acetates. sioc-journal.cnorganic-chemistry.org The use of a palladium catalyst, often in combination with an organocatalyst like tributylphosphine, facilitates the formation of α-allylated products with good yields and excellent stereoselectivity. sioc-journal.cnorganic-chemistry.org The reaction conditions are typically mild, involving temperatures around 60°C. sioc-journal.cnorganic-chemistry.org

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of α,β-unsaturated ketones:

Catalyst SystemReactantsKey Features
Ni(0) catalystPrimary alcohols and organotriflatesOxidative transformation via union of three catalytic cycles. acs.org
Pd(PPh₃)₄ / P(n-Bu)₃Aryl vinyl ketones and allylic alcoholsGood functional group tolerance, excellent regioselectivity. sioc-journal.cn
Pd(PPh₃)₄ / P(n-Bu)₃ / AcOHα,β-unsaturated ketones and allylic acetatesHigh yields, excellent E-stereoselectivity. organic-chemistry.org
Nickel Catalyst / ZnTerminal alkynes and S-2-pyridyl thioestersAldehyde-free, anti-Markovnikov selectivity. bohrium.com

Oxidative Transformations in the Synthesis of Ketones

Oxidative transformations are fundamental in converting various functional groups into ketones. Several methods are available for the synthesis of ketones through oxidation.

One approach is the oxidation of alkenes. organic-chemistry.org For example, the Wacker-Tsuji oxidation allows for the conversion of terminal olefins to methyl ketones. Another method involves hydroboration of an alkene followed by oxidation of the resulting alkylborane. organic-chemistry.org

The oxidation of secondary alcohols is a classic and widely used method for preparing ketones. However, for a molecule like this compound, the challenge lies in the selective oxidation in the presence of a carbon-carbon double bond.

More advanced methods include the oxidative deamination of alkyl azides catalyzed by engineered enzymes like cytochrome P450. nih.govrochester.edu These biocatalysts can efficiently convert secondary alkyl azides into ketones under mild reaction conditions with high chemoselectivity. nih.govrochester.edu

Another innovative oxidative strategy is the nickel-catalyzed dehydrogenative cross-coupling of primary alcohols with organotriflates. acs.org This transformation proceeds through the in-situ generation of an aldehyde, which then participates in a carbonyl-Heck type reaction to form the ketone. acs.org

Optimization of Reaction Parameters and Process Efficiency for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound. Key parameters that are often adjusted include temperature, catalyst concentration, solvent, and reactant ratios.

In transition metal-catalyzed reactions, the choice of catalyst, ligand, and any additives significantly impacts the outcome. For instance, in palladium-catalyzed couplings, the catalyst loading is often optimized to balance reaction rate and cost. A typical loading might be around 10 mol%. sioc-journal.cnorganic-chemistry.org

For condensation reactions, the concentration of the base or acid catalyst is a critical parameter. The reaction temperature also plays a significant role; for example, some aldol condensations are performed at room temperature, while others may require heating to drive the dehydration step. nih.gov

The use of continuous-flow reactors can offer significant advantages over traditional batch processes. beilstein-journals.org Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved mixing, enhanced heat transfer, and potentially higher yields and safety. beilstein-journals.org For instance, in a continuous-flow hydration-condensation reaction to form α,β-unsaturated ketones, optimizing the flow rate and temperature can lead to substantial improvements in conversion. beilstein-journals.org

The following table illustrates the effect of reaction parameter optimization on the yield of a generic α,β-unsaturated ketone synthesis in a flow system:

EntryTemperature (°C)Flow Rate (mL/min)Concentration (M)Yield (%)
11000.50.282
2900.50.284
3900.50.2 (dry solvent)86
4900.5Solvent-free91
5800.50.270
6900.50.175
7900.50.384

This data is illustrative and based on a representative system for α,β-unsaturated ketone synthesis. beilstein-journals.org

Process intensification strategies, such as using reactive distillation to remove byproducts like water, can also significantly enhance reaction efficiency by shifting the equilibrium towards product formation. aidic.it

Mechanistic Investigations of 4,6 Dimethyl 6 Octene 3 One Transformations

Principles and Methodologies for Reaction Mechanism Elucidation

Understanding the pathway of a chemical reaction from reactants to products requires a combination of theoretical principles and experimental methodologies. acs.org Key concepts include the identification of reaction intermediates—transient species like carbocations, carbanions, and free radicals—and transition states, which are the highest energy points along the reaction coordinate. solubilityofthings.combenthamdirect.com The feasibility and rate of a reaction are governed by its energy profile, including the activation energy required to reach the transition state. benthamdirect.com

Several experimental and computational techniques are employed to unravel reaction mechanisms:

Kinetics Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or solvent) can provide insights into the composition of the rate-determining step.

Isotope Labeling: Replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium) and tracking its position in the products can reveal which bonds are broken and formed during the reaction.

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are used to identify the structures of reactants, products, and sometimes, stable intermediates. Time-resolved spectroscopy can be used to detect and characterize short-lived intermediates.

Computational Chemistry: Quantum mechanical calculations can model the potential energy surface of a reaction, providing theoretical information about the structures and energies of intermediates and transition states. acs.org

By applying these principles and methods, chemists can construct a detailed picture of the electronic and molecular changes that occur during a chemical transformation. acs.orgbenthamdirect.com

Photochemical Reaction Mechanisms of Octenones

Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state. numberanalytics.comphotobiology.info This excited state can then undergo various transformations not readily accessible through thermal means. nih.gov Unsaturated ketones like octenones are known to participate in a rich variety of photochemical reactions. core.ac.uk

Photoreduction-Elimination Pathways and Radical Intermediates

Upon irradiation, ketones can undergo photoreduction, often involving hydrogen atom abstraction from a suitable donor. chemrxiv.org In the case of unsaturated ketones, this can lead to the formation of radical intermediates. beilstein-journals.org A photoreduction-elimination process has been observed in the photochemistry of α-sulfonyloxyketones, which leads to the formation of an α-keto radical rather than a cation. cdnsciencepub.com This type of pathway involves the initial formation of a radical pair. slideshare.net

For octenones, a similar process could involve the initial excitation of the carbonyl group, followed by intermolecular or intramolecular hydrogen abstraction to form a ketyl radical. Subsequent elimination of a leaving group or fragmentation can then occur. The involvement of radical intermediates in such photochemical reactions is a common theme. unige.it

Photoinduced Carbocationic Rearrangements and Acylium Ion Formation

In addition to radical pathways, photochemical reactions of ketones can also proceed through ionic intermediates. The photolysis of α-sulfonyloxyketones has been shown to generate α-keto carbonium ions. cdnsciencepub.com These carbocationic intermediates can then undergo rearrangements or be trapped by solvents. cdnsciencepub.com

A significant finding in the study of α-sulfonyloxyketone photochemistry is the rearrangement of an α-keto carbonium ion into an acylium ion. cdnsciencepub.comresearchgate.net This transformation represents a distinct reaction pathway for these excited molecules. Acylium ions are powerful electrophiles and can participate in a variety of subsequent reactions. encyclopedia.pub The formation of acylium ions has also been observed in other photochemical systems and can be generated through the oxidation of acyl radicals. encyclopedia.pub

The table below summarizes the key intermediates and transformations in the photochemical reactions of ketones and their derivatives.

Initial Species Excitation/Initiation Key Intermediate(s) Subsequent Transformation(s) Final Product Type(s)
α,β-Unsaturated KetonePhotoreductionKetyl Radical, α-Keto RadicalElimination, FragmentationVaries depending on substrate and conditions
α-SulfonyloxyketonePhotolysisα-Keto Carbonium IonRearrangement, Solvent TrappingRearranged products, solvent adducts
α-Keto Carbonium IonRearrangementAcylium IonNucleophilic AttackCarboxylic acid derivatives, ketones

This table provides a generalized overview of photochemical pathways.

Catalytic Reaction Mechanistic Studies

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. Both metal complexes and small organic molecules (organocatalysts) can be used to effect a wide range of transformations on unsaturated ketones.

Metal-Catalyzed Cycloisomerization Mechanisms and Palladium Complexes

Transition metal-catalyzed cycloisomerization is a powerful method for constructing cyclic molecules. rsc.orgrsc.org Palladium complexes are particularly versatile catalysts for this type of transformation, enabling the synthesis of various monocyclic and bicyclic products from enynes and dienes. rsc.orgrsc.org The isomerization of alkynones to dienones can also be achieved using palladium catalysts. acs.org

The general mechanism for palladium-catalyzed cycloisomerization of an enyne often involves the following key steps:

Coordination: The palladium catalyst coordinates to the alkyne and alkene moieties of the substrate.

Oxidative Cyclization: The palladium undergoes an oxidative addition process, forming a palladacycle intermediate.

Reductive Elimination or β-Hydride Elimination/Reductive Elimination: The palladacycle can then undergo reductive elimination to form the cyclized product and regenerate the active palladium catalyst. Alternatively, a sequence of β-hydride elimination and reductive elimination can lead to the final product.

The specific pathway and the structure of the resulting product are highly dependent on the nature of the palladium catalyst, the substrate, and the reaction conditions. These reactions have found significant application in the synthesis of complex natural products. researchgate.net

Organocatalytic Oxidative Couplings and α-Carbonyl Radical Generation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. tuwien.at In the context of ketones, organocatalysts can be used to generate enamine or enolate intermediates, which can then participate in a variety of transformations.

One important application is in oxidative coupling reactions. thieme-connect.com For instance, an enamine formed from a ketone and a chiral amine catalyst can be oxidized by a single-electron transfer (SET) reagent to generate a radical cation. acs.org This radical intermediate can then be trapped by a nucleophile.

The generation of α-carbonyl radicals is a key feature of many organocatalytic reactions. researchgate.net These radicals can be generated through various strategies, including the single-electron oxidation of enamines. acs.org Once formed, the α-carbonyl radical can engage in a range of bond-forming reactions, such as addition to alkenes. researchgate.net This approach has been utilized in the enantioselective α-alkylation of aldehydes and ketones. princeton.edu The combination of organocatalysis with photoredox catalysis provides a powerful method for generating these radical intermediates under mild conditions. nih.gov

The table below outlines the general steps in organocatalytic oxidative couplings involving α-carbonyl radical generation.

Step Description Key Species Involved
1Formation of EnamineKetone, Amine Catalyst, Enamine
2Single Electron Transfer (SET)Enamine, Oxidant (e.g., SET reagent)
3α-Carbonyl Radical GenerationEnamine Radical Cation
4Radical Trapping/Couplingα-Carbonyl Radical, Nucleophile/Coupling Partner
5Product Formation and Catalyst RegenerationProduct, Catalyst

This table illustrates a general mechanistic pathway for organocatalytic oxidative couplings.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic analyses are crucial in painting a complete picture of a reaction's mechanism. Thermodynamics governs the relative stability of reactants and products, indicating the feasibility of a reaction, while kinetics describes the rate at which the reaction proceeds and provides insights into the transition state.

Determination of Rate Laws and Activation Parameters

The rate law of a reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For the transformations of 4,6-dimethyl-6-octene-3-one, the rate law can be determined experimentally by systematically varying the concentration of the ketone and any catalysts or other reactants while monitoring the reaction progress.

A common transformation for β,γ-unsaturated ketones is the acid-catalyzed isomerization to their more stable α,β-unsaturated isomers. vaia.comchegg.com The generally accepted mechanism for this process involves the formation of an enol intermediate. vaia.comchegg.com The rate of this isomerization would be expected to depend on the concentration of both the ketone and the acid catalyst.

The general form of the rate law for such a reaction can be expressed as:

Rate = k[this compound]x[H+]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the ketone and the acid catalyst, respectively. These orders are determined experimentally.

By measuring the reaction rate at different temperatures, the activation parameters of the reaction—the activation energy (Ea) and the pre-exponential factor (A)—can be determined using the Arrhenius equation:

k = A * e(-Ea/RT)

Table 1: Hypothetical Kinetic Data for the Isomerization of a β,γ-Unsaturated Ketone

ExperimentInitial [β,γ-Unsaturated Ketone] (M)Initial [H+] (M)Initial Rate (M/s)
10.100.051.2 x 10-5
20.200.052.4 x 10-5
30.100.102.4 x 10-5

From this hypothetical data, doubling the ketone concentration (Experiment 1 vs. 2) doubles the rate, indicating the reaction is first order in the ketone (x=1). Doubling the acid concentration (Experiment 1 vs. 3) also doubles the rate, showing it is first order in the acid catalyst (y=1). Thus, the rate law would be: Rate = k[β,γ-Unsaturated Ketone][H+] .

Activation parameters provide further mechanistic insight. A relatively low activation energy might suggest a facile process, while the pre-exponential factor relates to the frequency of collisions and the orientation requirements for the reaction.

Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.com By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), chemists can follow the atom's path using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

For the acid-catalyzed isomerization of this compound, a key mechanistic question is whether the protonation-deprotonation steps are intramolecular or involve the solvent. This can be investigated by conducting the reaction in a deuterated solvent such as D₂O with a deuterated acid catalyst (e.g., D₂SO₄).

If the reaction proceeds via an enol intermediate, the α-protons of the resulting α,β-unsaturated ketone would be expected to exchange with deuterium (B1214612) from the solvent. The observation of deuterium incorporation at specific positions in the product molecule provides strong evidence for the proposed mechanism.

For example, in the isomerization of a β,γ-unsaturated ketone to an α,β-unsaturated ketone, if the reaction is run in D₂O, the formation of a deuterated product would support the enol mechanism. pnas.org

Table 2: Illustrative Isotopic Labeling Experiment for Unsaturated Ketone Isomerization

ReactantReaction ConditionsExpected Product (if enol mechanism is operative)Observation Method
This compoundD₂SO₄ in D₂O4,6-Dimethyl-5-octen-3-one with deuterium incorporation at the C5 position and potentially at the C2 methyl and methylene (B1212753) groups.¹H NMR, ¹³C NMR, Mass Spectrometry

Furthermore, kinetic isotope effects (KIEs) can provide information about the rate-determining step of a reaction. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For instance, if the deprotonation at the α-carbon to form the enol is the slowest step in the isomerization of this compound, replacing the α-protons with deuterium would lead to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1). Conversely, the absence of a significant KIE would suggest that this C-H bond cleavage is not rate-limiting. nih.gov

While specific studies on this compound are not prevalent, the principles derived from studies of other unsaturated ketones provide a solid framework for predicting and investigating its chemical behavior. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of 4,6 Dimethyl 6 Octene 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the connectivity and spatial arrangement of atoms can be determined with high precision.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 4,6-Dimethyl-6-octene-3-one.

The ¹H NMR spectrum provides information about the chemical environment of each proton. Protons adjacent to the carbonyl group are deshielded and appear at a chemical shift between 2.0 and 2.5 ppm. libretexts.org Methyl ketones, in particular, exhibit a characteristic sharp singlet for the methyl protons around 2.1 δ. libretexts.org The protons on the carbon atoms of the ethyl group next to the carbonyl would also have distinct signals. The olefinic proton at C5 would resonate further downfield, influenced by the double bond.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of a ketone typically appears in the range of 190 to 215 δ. libretexts.org For α,β-unsaturated ketones, this carbonyl carbon signal is shifted to the 190 to 200 δ region. libretexts.org The sp² hybridized carbons of the double bond (C6 and C7) will also have characteristic downfield shifts. The remaining sp³ hybridized carbons of the methyl and ethyl groups will appear at higher field strengths.

A detailed, though general, interpretation of the expected chemical shifts is presented in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 ~0.9 (t) ~8
2 ~2.4 (q) ~35
3 (C=O) - ~210
4 (-CH) ~3.0 (m) ~50
5 (=CH) ~5.2 (d) ~125
6 (=C) - ~135
7 (-CH) ~2.5 (m) ~30
8 ~1.0 (d) ~20
9 (C4-CH₃) ~1.1 (d) ~18
10 (C6-CH₃) ~1.7 (s) ~25

Note: These are approximate values and can vary based on the solvent and specific experimental conditions.

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) for Complex Structural Assignments

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group (H-1 and H-2), between the methine proton at C4 and the olefinic proton at C5, and between the methine proton at C7 and the methyl protons at C8. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~35 ppm, confirming their direct bond in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds. sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the protons of the ethyl group (H-2) to the carbonyl carbon (C-3), the methyl protons at C9 to C4, C3, and C5, and the methyl protons at C10 to C6, C5, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. scielo.org.mx For this compound, NOESY could help determine the relative orientation of the substituents around the C4-C5 and C6=C7 bonds.

Application of Karplus Equation and Conformational Analysis

The Karplus equation relates the vicinal coupling constant (³J) between two protons to the dihedral angle between them. ethernet.edu.et By measuring the coupling constant between H4 and H5, the dihedral angle can be estimated, providing insights into the preferred conformation around the C4-C5 bond. This analysis, combined with computational molecular modeling, can help to determine the most stable three-dimensional structure of the molecule. mdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectrometry for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this absorption typically appears around 1715 cm⁻¹. orgchemboulder.com However, conjugation with a carbon-carbon double bond, as in an α,β-unsaturated ketone, lowers the absorption frequency to the range of 1685-1666 cm⁻¹. orgchemboulder.com Therefore, this compound is expected to show a strong C=O stretch in this lower wavenumber region.

Other significant absorptions would include:

C=C stretch: A medium intensity band around 1640-1600 cm⁻¹ for the carbon-carbon double bond.

C-H stretches: Strong bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds and a weaker band just above 3000 cm⁻¹ for the sp² hybridized C-H bond.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
C=O (conjugated ketone) Stretch 1685 - 1666 Strong
C=C Stretch 1640 - 1600 Medium
sp² C-H Stretch > 3000 Weak
sp³ C-H Stretch < 3000 Strong
C-H Bend 1470 - 1350 Variable

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and elucidating the structure.

For this compound (C₁₀H₁₈O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.25 g/mol ). Aliphatic ketones often undergo characteristic fragmentation patterns. libretexts.org

One common fragmentation is α-cleavage , where the bond between the carbonyl group and an adjacent carbon is broken. For this compound, α-cleavage could result in the loss of an ethyl radical (•CH₂CH₃) or a larger alkyl radical.

Another important fragmentation pathway for ketones with γ-hydrogens is the McLafferty rearrangement . libretexts.org This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the bond between the α and β carbons. This would result in the formation of a neutral alkene and a charged enol fragment.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the exact molecular formula of the parent ion and its fragments. metabolomexchange.org For a compound with the molecular formula C₁₀H₁₈O, HRMS would provide a highly precise mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In a typical MS/MS experiment, the parent ion of this compound (with a molecular weight of 154.25 g/mol ) would be isolated and then subjected to collision-induced dissociation (CID). vulcanchem.comresearchgate.net The resulting fragmentation pattern provides a wealth of information about the molecule's connectivity.

For α,β-unsaturated ketones, fragmentation is often initiated at the site of the radical cation formed during ionization. scribd.com Common fragmentation pathways for aliphatic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. scribd.comunl.edu In the case of this compound, key fragmentation pathways would be expected to involve the cleavage of the ethyl group and the substituted propyl group attached to the carbonyl carbon.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
155.14 (M+H)⁺127.11C₂H₄ (Ethene)McLafferty-type rearrangement involving the ethyl group
155.14 (M+H)⁺99.08C₄H₈ (Butene)Cleavage of the C4-C5 bond
155.14 (M+H)⁺85.06C₅H₁₀ (Pentene)Cleavage of the C5-C6 bond
155.14 (M+H)⁺57.07C₇H₁₂OCleavage of the ethyl ketone functionality

Note: The m/z values are predicted based on the fragmentation of similar α,β-unsaturated ketones and general fragmentation rules. Actual experimental values may vary slightly.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. It is particularly useful for analyzing compounds with conjugated systems, such as the α,β-unsaturated ketone moiety in this compound. scispace.com The conjugation of the carbon-carbon double bond with the carbonyl group leads to delocalization of the π-electrons, which lowers the energy required for electronic transitions and shifts the absorption to longer wavelengths. scispace.com

The primary electronic transitions observed in α,β-unsaturated ketones are the π → π* and n → π* transitions. The π → π* transition is typically of high intensity, while the n → π* transition is of lower intensity.

The position of the λmax (wavelength of maximum absorbance) for the π → π* transition in conjugated systems can be predicted with considerable accuracy using the Woodward-Fieser rules. hmdb.canih.gov These empirical rules start with a base value for a parent chromophore and add increments for various substituents.

For an acyclic α,β-unsaturated ketone, the base value is 214 nm. nih.gov We can then add increments for the alkyl substituents on the double bond. In this compound, there are two alkyl substituents at the β-position (the methyl group at C6 and the ethyl group at C6).

Table 2: Woodward-Fieser Rules Calculation for the λmax of this compound

Structural FeatureWavelength Increment (nm)
Base value (acyclic α,β-unsaturated ketone)214
α-alkyl substituent (methyl at C4)+10
β-alkyl substituent (methyl at C6)+12
β-alkyl substituent (ethyl group at C6)+12
Calculated λmax 248

Note: This is a theoretical calculation. The actual experimental λmax may vary depending on the solvent used.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection of species with unpaired electrons, such as free radicals or radical ions. vulcanchem.comnih.gov In the context of this compound, EPR spectroscopy would not be applicable to the neutral, ground-state molecule as all its electrons are paired.

However, EPR would be an invaluable tool for studying the radical anion of this compound, should it be formed under specific chemical or electrochemical conditions. vulcanchem.comnih.gov The reduction of an α,β-unsaturated ketone can lead to the formation of a radical anion where the unpaired electron is delocalized over the conjugated π-system. scispace.comscience.gov

The EPR spectrum of such a radical anion would provide detailed information about the distribution of the unpaired electron density through the analysis of hyperfine coupling constants. These constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H. The magnitude of the coupling constant is proportional to the spin density at that nucleus.

While no specific EPR studies on the this compound radical anion have been reported, studies on similar α,β-unsaturated ketone radical anions have been conducted. nih.gov These studies show that the unpaired electron is delocalized over the C=C-C=O framework. For the radical anion of this compound, significant hyperfine coupling would be expected from the protons on the methyl group at C4 and the protons on the carbon atoms of the double bond.

Computational Chemistry Approaches in 4,6 Dimethyl 6 Octene 3 One Research

Theoretical Methodologies for Molecular Structure and Reactivity

The foundation of computational analysis lies in methods that calculate the electronic structure of a molecule, which in turn determines its geometry, energy, and reactivity. For a flexible, unsaturated ketone like 4,6-Dimethyl-6-octene-3-one, these methods can predict its most stable three-dimensional shapes and how it might interact with other chemical species.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. sciforum.netacs.orgsciforum.net This method is based on the principle that the energy of a molecule can be determined from its electron density. nih.govacs.org In the study of α,β-unsaturated ketones, DFT is frequently used to optimize molecular geometry, predict electronic properties, and investigate reaction mechanisms. acs.orgnih.gov

DFT calculations can elucidate key electronic descriptors for this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and the energy required for electronic excitation. sciforum.net Studies on similar α,β-unsaturated ketones show that these frontier orbitals are typically delocalized across the conjugated C=C-C=O system. sciforum.net The distribution of electron density, calculated through Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom, identifying electrophilic sites (like the carbonyl carbon and the β-carbon) and nucleophilic sites. nih.gov

To illustrate, DFT calculations on analogous α,β-unsaturated ketones have successfully predicted their structural and electronic properties. nih.govacs.org A typical study might employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain reliable results for geometry and electronic structure. sciforum.netsciforum.net

Table 1: Representative Electronic Properties of an α,β-Unsaturated Ketone (Chalcone Derivative) Calculated by DFT This table presents data for a model chalcone (B49325) system to illustrate typical values obtained through DFT calculations, as specific data for this compound is not available in the cited literature.

PropertyCalculated Value (eV)Description
HOMO Energy-6.339Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-2.024Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.315Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability.
Data sourced from a DFT study on a chalcone derivative, a type of α,β-unsaturated ketone. sciforum.net

Ab initio (Latin for "from the beginning") quantum chemical methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. aps.orgaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchy of accuracy, with higher levels providing more precise results at a greater computational expense. rsc.org They are often used to calculate ground-state properties and to benchmark the accuracy of other methods like DFT. aps.org

For this compound, ab initio calculations could be used to determine a highly accurate equilibrium geometry and ground-state energy. acs.org These methods are also valuable for calculating thermodynamic properties such as the enthalpy of formation. While computationally intensive, methods like CCSD(T) are considered the "gold standard" for obtaining near-exact energies for small to medium-sized molecules. rsc.org In practice, a combined approach is often used where geometries are optimized with a less expensive method (like B3LYP) and then single-point energy calculations are performed with a high-level ab initio method to refine the energy values. rsc.orgacs.org

Density Functional Theory (DFT) Calculations for Electronic Properties and Geometries

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and structural elucidation of molecules. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's structure and bonding.

For this compound, the most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional) or HF theory, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹³C and ¹H atoms. psu.eduresearchgate.net The accuracy of these predictions depends heavily on the chosen functional, basis set, and whether conformational flexibility is considered. acs.org Studies on a range of α,β-unsaturated ketones have shown that calculated ¹³C chemical shifts are in excellent agreement with experimental values, helping to resolve ambiguities in spectral assignments. psu.eduresearchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is an illustrative example based on computational methods reported for other unsaturated ketones. psu.eduresearchgate.net The values are hypothetical and serve to demonstrate the output of such calculations.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CH₃ of ethyl)~10-15
C2 (CH₂ of ethyl)~30-35
C3 (C=O)~200-210
C4 (C=)~135-145
C5 (CH)~140-150
C6 (CH)~35-45
C7 (CH₂)~25-30
C8 (CH₃)~15-20
C4-Methyl (CH₃)~18-23
C6-Methyl (CH₃)~20-25

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, typically performed at the DFT level, yield a set of harmonic frequencies that correspond to the fundamental vibrational modes (stretching, bending, etc.). biointerfaceresearch.com The resulting predicted IR spectrum can be compared with experimental data to identify characteristic functional groups, such as the C=O stretch (~1670-1700 cm⁻¹) and C=C stretch (~1620-1650 cm⁻¹) expected for this compound.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights into the energies of intermediates and transition states that are often impossible to observe experimentally.

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecular system as a function of its geometric coordinates. acs.org By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products. This path includes energy minima corresponding to stable reactants, products, and intermediates, as well as saddle points corresponding to transition states (TS). rsc.orgresearchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction.

For this compound, PES mapping can be used to study various reactions, such as its atmospheric oxidation by OH radicals or its behavior in synthetic reactions like Michael additions. acs.orgpressbooks.pub For example, a study of the reaction of OH radicals with cyclopentenone used CCSD(T)//M06-2X calculations to map the PES. acs.org This revealed that the reaction begins with the barrierless formation of a pre-reactive complex, followed by the OH radical adding to either the α- or β-carbon of the double bond. acs.org Similar analysis for this compound would clarify its reactivity and degradation pathways.

While static calculations (like geometry optimizations) find the lowest energy points on the PES, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the system to explore its conformational space dynamically. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. nih.govresearchgate.net

For a flexible molecule like this compound, with several rotatable single bonds, numerous conformations are possible. MD simulations are essential for sampling this vast conformational landscape to identify the most populated conformers at a given temperature. researchgate.net This is crucial because the reactivity and spectroscopic properties of the molecule are an average over the ensemble of accessible conformations. researchgate.net MD simulations can reveal how intermolecular interactions, such as those with solvent molecules, influence the shape and dynamics of the ketone, thereby affecting its reactivity in solution. researchgate.netsurrey.ac.uk

Potential Energy Surface Mapping and Reaction Pathway Analysis

Stereochemical and Conformational Analysis using Computational Methods

Detailed computational studies specifically focused on the stereochemical and conformational analysis of this compound are not extensively documented in publicly available scientific literature. However, the methodologies for such analyses are well-established and are routinely applied to analogous chemical structures, such as other terpenoid ketones and α,β-unsaturated carbonyl compounds. These studies typically employ a range of computational techniques to predict the relative stabilities of different stereoisomers and to map out the potential energy surface of various conformers.

Theoretical investigations into the conformational preferences of similar molecules, like terpenic ketones, often utilize methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.netfrontiersin.org These quantum mechanical calculations are instrumental in determining the optimized geometries, relative energies, and vibrational frequencies of different molecular arrangements. For a molecule like this compound, which possesses stereocenters and a rotatable carbon-carbon single bond, computational analysis would be critical in identifying the most stable conformers and the energy barriers between them.

The presence of the α,β-unsaturated ketone moiety introduces specific electronic and steric considerations that influence the molecule's conformation. Molecular modeling studies on related unsaturated ketones have explored how factors such as the orientation of alkyl groups and the potential for intramolecular interactions can dictate the preferred three-dimensional structure. figshare.comtandfonline.com For instance, calculations can reveal the most likely dihedral angles around the single bonds adjacent to the carbonyl group and the carbon-carbon double bond.

While specific data tables for this compound are not available from the conducted research, a hypothetical computational study would likely generate data similar to the following illustrative tables. These tables are based on the types of results typically obtained from conformational analyses of organic molecules.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers

This interactive table would present the calculated relative energies of the possible stereoisomers of this compound, which arises from the chiral center at position 4 and the E/Z isomerism at the C6-C7 double bond. The calculations would typically be performed using a specified level of theory and basis set (e.g., B3LYP/6-31G*).

StereoisomerRelative Energy (kcal/mol)
(4S, 6E)0.00
(4R, 6E)0.00
(4S, 6Z)1.20
(4R, 6Z)1.20

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Table 2: Hypothetical Conformational Analysis of the Most Stable Stereoisomer

This interactive table would showcase the relative energies and key dihedral angles for different conformers of the most stable stereoisomer, identified from Table 1. The conformers would arise from rotation around the C4-C5 and C5-C6 single bonds.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C3-C4-C5-C6) (°)Dihedral Angle (C4-C5-C6-C7) (°)
A0.00150120
B0.85-90118
C1.5060122

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Studies on Analogues and Structure Reactivity Relationships of Branched Octenones

Design and Synthesis of Derivatives with Modified Alkene and Alkyl Substitution Patterns

Several synthetic strategies have been developed to access these diverse structures:

Intramolecular Diels-Alder Reactions: A general route has been developed for creating differentially substituted bicyclo[2.2.2]octenones, which are rigid, polycyclic analogues. This method often involves the in situ generation of a reactive diene that undergoes an intramolecular cycloaddition. nih.govresearchgate.net This strategy was used to build a discovery library of over a thousand diverse amides, demonstrating its utility in creating chemical diversity. nih.gov

Claisen Rearrangement: This rearrangement is a key method for synthesizing γ,δ-unsaturated ketones. For instance, an analogue, E-4,6-dimethyl-6-octen-3-one, was synthesized through the aluminum isopropoxide-catalyzed rearrangement of an allyl vinyl ether derivative. The efficiency and stereochemical outcome of this reaction can be influenced by the steric bulk of substituents on the starting material.

Aldol (B89426) Condensation: This classic carbon-carbon bond-forming reaction provides a scalable route to α,β-unsaturated ketones. By selecting appropriate ketone and aldehyde starting materials, chemists can control the substitution pattern of the final product. For example, adapting the condensation of heptan-2-one with formaldehyde (B43269) allows for the synthesis of 7-methyl-6-octen-3-one by starting with 6-methylheptan-2-one.

Ruthenium-Catalyzed Cycloadditions: Transition metal catalysis offers powerful methods for constructing complex cyclic systems. Ruthenium catalysts have been used in the carbonylative cycloaddition of allyl carbonates with alkenes to form cyclopentenones. nih.gov These reactions are applicable to both linear and branched alkyl-substituted starting materials. nih.gov

Amide Derivatives Synthesis: To explore a wider range of chemical properties, amide derivatives of related monoterpenes have been synthesized. For example, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives were prepared by reacting the corresponding acid chloride with various aromatic and aliphatic amines. mdpi.com These amides could be further modified, for instance, through epoxidation of the double bond. mdpi.com

These varied synthetic approaches provide chemists with the tools to construct a wide array of branched octenone analogues, each with specific modifications to its alkene and alkyl framework.

Table 1: Synthetic Methods for Branched Octenone Analogues
Synthetic MethodStarting MaterialsProduct TypeKey FeaturesReference
Intramolecular Diels-AlderMasked ortho-benzoquinonesBicyclo[2.2.2]octenonesCreates rigid, polycyclic structures; good for library synthesis. nih.govresearchgate.net
Claisen RearrangementAllyl vinyl ether derivativesγ,δ-Unsaturated ketonesYields are sensitive to steric effects of substituents.
Aldol CondensationBranched ketones, formaldehydeα,β-Unsaturated ketonesScalable route; requires precise control to avoid side reactions.
Ruthenium-Catalyzed CycloadditionAllyl carbonates, norborneneCyclopentenonesHigh stereoselectivity (exo); applicable to branched substrates. nih.gov
Amide Formation(Z/E)-carboxylic acid, aminesOctadienamidesAllows for introduction of diverse functional groups. mdpi.com

Comparative Reactivity and Mechanistic Investigations Across Analogous Structures

The reactivity of alkenes is primarily dictated by the electron-rich carbon-carbon double bond, which serves as a site for various reactions. numberanalytics.com The specific structure of a branched octenone analogue, including its substitution pattern, significantly influences this reactivity. numberanalytics.com

Substituent Effects:

Electronic Effects: The presence of electron-donating substituents on the double bond can increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups can decrease this reactivity. numberanalytics.com

Steric Effects: The size and position of alkyl groups can hinder the approach of reactants, thereby slowing down a reaction. Polysubstituted alkene derivatives can be challenging substrates for some transformations, such as metal-catalyzed carbocyclizations, due to their significantly lower reactivity compared to less substituted counterparts. researchgate.net

Mechanistic Studies: Understanding the step-by-step pathway of a reaction, or its mechanism, is crucial for predicting its outcome and optimizing conditions.

Electrophilic Addition: A common reaction for alkenes involves the attack of an electrophile on the double bond to form a carbocation intermediate. numberanalytics.com This intermediate is then captured by a nucleophile. The stability of the potential carbocation intermediate often dictates the regioselectivity of the reaction. libretexts.org

Pauson-Khand Reaction: This is a powerful method for constructing bicyclic cyclopentenones. The intramolecular Pauson-Khand reaction of 2-aryl-1-hepten-6-ynes (exo-olefins) has been shown to efficiently produce arylbicyclo[3.3.0]octenones. researchgate.net Mechanistic studies, including the use of Density Functional Theory (DFT) calculations, help to elucidate the complex pathways of such metal-catalyzed reactions. wisc.edu

Ruthenium-Catalyzed Cycloadditions: In the Ru-catalyzed cycloaddition of allyl carbonates, the proposed mechanism involves the formation of a ruthenacyclopentene intermediate. nih.gov This is followed by migratory insertion of carbon monoxide and subsequent steps to yield the final cyclopentenone product. nih.gov Isolating and characterizing reaction intermediates has been key to confirming this mechanistic pathway over other computationally proposed routes. nih.gov

By comparing the reaction rates and outcomes across a series of structurally related octenones, researchers can build a comprehensive picture of the structure-reactivity relationship. For example, studies on the addition of lithium diorganocuprates to enones have systematically investigated the effects of both solvent and substituents on the reaction's success. acs.org

Table 2: Influence of Structure on Reactivity of Branched Octenones
Structural FeatureEffect on ReactivityExample ReactionReference
Increased Alkyl Substitution at AlkeneDecreased reactivityMetal-catalyzed carbocyclizations researchgate.net
Electron-Donating GroupsIncreased reactivity toward electrophilesElectrophilic addition numberanalytics.com
Electron-Withdrawing GroupsDecreased reactivity toward electrophilesElectrophilic addition numberanalytics.com
Ortho-substituents on Aryl RingCan alter regioselectivity by affecting carbocation stabilityFluorination of α-methylstyrenes recercat.cat

Stereochemical Influence of Substituents on Reaction Outcomes and Molecular Conformation

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor that governs the properties and reactivity of molecules. numberanalytics.com For branched octenones and their analogues, the spatial orientation of substituents can profoundly influence both the shape of the molecule (conformation) and the stereochemical outcome of its reactions.

Influence on Reaction Outcomes: When a reaction creates a new chiral center, the stereochemistry of the starting material can direct the formation of one stereoisomer over another.

Additions to sp² Carbons: The carbonyl carbon and the carbons of the double bond in an octenone are sp²-hybridized and thus planar. When a reagent attacks one of these flat faces, it can approach from two different sides, potentially leading to the formation of two different stereoisomers. ochemtutor.com

Diastereoselectivity: In many cases, the existing stereocenters in the molecule will energetically favor one approach, leading to a diastereoselective reaction where one diastereomer is the major product. Small structural changes in the molecule can be enough to alter this preference, making the outcome highly sensitive to the substrate's structure. sit.edu.cn For example, ruthenium-catalyzed carbonylative cycloadditions can proceed with complete exo-stereoselectivity, meaning the substituent on the newly formed ring points away from the main bicyclic framework. nih.gov

Influence on Molecular Conformation: Molecules are not static; they are in constant motion, and rotation around single bonds leads to various three-dimensional shapes, or conformations. mhmedical.com

Cyclic Analogues: In cyclic analogues like substituted cyclohexanes, substituents can occupy either an axial (parallel to the ring's axis) or an equatorial (around the ring's equator) position. numberanalytics.com

Steric Hindrance: Larger substituents generally prefer the more spacious equatorial position to minimize steric hindrance, which is the repulsion between bulky groups in close proximity. numberanalytics.com This preference has a direct impact on the molecule's stability and reactivity. numberanalytics.com

Conformational Control: Computational and molecular modeling studies show that the configuration of one part of a molecule can force another part into a specific conformation. For the NBF derivatives, the C6 configuration and other modifications collectively determined the orientation of the benzofuran (B130515) ring, leading to either the retention or a switch in the molecule's active shape. nih.gov

Table 3: Impact of Stereochemistry on Conformation and Reactivity
Stereochemical FactorInfluenceExampleReference
Substituent Position (Axial vs. Equatorial)Affects molecular stability and accessibility of reaction sites. Large groups prefer equatorial.Reactivity of substituted cyclohexanes. numberanalytics.com
Alkene Geometry (Cis vs. Trans)Can influence reactivity; cis isomers are often more reactive due to higher ground-state energy.General alkene reactivity. numberanalytics.com
Absolute Configuration (e.g., R/S or α/β)Can dictate reaction pathways and biological activity by controlling overall molecular shape.NBF derivatives switching from antagonists to agonists based on C6 configuration. nih.gov
Existing Chiral CentersDirect the stereochemical outcome of new bond formations, leading to diastereoselectivity.Addition of nucleophiles to ketones. sit.edu.cn

Future Research Directions and Emerging Methodologies

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of specific stereoisomers of 4,6-Dimethyl-6-octene-3-one is a significant challenge, as the molecule contains a stereocenter at the C4 position and a trisubstituted double bond that can exist as E/Z isomers. Future research is increasingly directed towards methods that can control these stereochemical features with high precision.

One promising approach involves the use of chiral auxiliaries. For instance, the SAMP/RAMP hydrazone method has been successfully applied to the enantioselective synthesis of related ketones. liverpool.ac.uk This methodology involves converting the ketone to a chiral hydrazone, performing a diastereoselective alkylation, and then cleaving the auxiliary to yield the enantiomerically enriched product. The enantioselective synthesis of both enantiomers of (E)-4,6-dimethyl-6-octen-3-one has been documented, highlighting the utility of such approaches for creating stereochemically defined molecules that can serve as defense substances in organisms like harvestmen (Opiliones). acs.orgpnas.org

Furthermore, modern catalytic enantioselective methods are being developed for the synthesis of α-substituted β,γ-unsaturated ketones, which represents a broader class of compounds that includes this compound. nih.gov These strategies often utilize chiral transition metal complexes to catalyze the addition of various fragments to prochiral starting materials, offering a more atom-economical and scalable alternative to stoichiometric chiral auxiliaries. nih.gov

Table 1: Comparison of Stereoselective Synthetic Strategies

Method Description Key Features Relevant Findings
Chiral Auxiliary (SAMP/RAMP) Temporary covalent bonding of a chiral molecule (auxiliary) to the substrate to direct a stereoselective reaction. High diastereoselectivity, well-established methodology. Successful enantioselective synthesis of (E)-4,6-Dimethyl-6-octen-3-one. liverpool.ac.uk
Catalytic Asymmetric Synthesis Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. High efficiency, scalability, and atom economy. Development of general methods for α-substituted β,γ-unsaturated ketones with high enantiomeric ratios (e.g., 93:7 to >99:1). nih.gov

| Rearrangement Reactions | Aluminum isopropoxide-catalyzed Claisen rearrangement of specific precursors. | Proceeds through a concerted sigmatropic shift. | Yields (E)-4,6-dimethyl-6-octen-3-one with moderate stereoselectivity. |

Integration of Advanced Spectroscopic Techniques with Computational Chemical Modeling

The unambiguous characterization of this compound, including its isomeric and conformational states, relies on a combination of sophisticated analytical and computational methods. The integration of these techniques provides a powerful toolkit for structural elucidation and for predicting molecular behavior.

Advanced spectroscopic methods such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental for determining the compound's connectivity and stereochemistry. For instance, ¹H and ¹³C NMR can distinguish between methyl branches and determine the geometry of the double bond, while MS confirms the molecular weight and fragmentation patterns.

Computational chemical modeling, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is emerging as an indispensable partner to spectroscopy. researchgate.net DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic parameters, which aids in the interpretation of experimental data. MD simulations can be used to explore the conformational landscape of the molecule and assess its stability under various conditions. Furthermore, computational methods can predict properties like the collision cross-section (CCS) values, which are pertinent to ion mobility-mass spectrometry, offering another layer of structural information. uni.lu

Table 2: Synergistic Application of Spectroscopy and Computational Modeling

Technique Application for this compound Computational Support
NMR Spectroscopy Elucidation of covalent structure, stereochemistry (E/Z isomerism), and conformation. DFT calculations of chemical shifts and coupling constants to aid in spectral assignment.
Mass Spectrometry Confirmation of molecular weight and elemental composition; fragmentation analysis. Prediction of mass spectra and CCS values for ion mobility-MS. uni.lu
Infrared Spectroscopy Identification of functional groups (C=O, C=C). DFT calculations of vibrational frequencies to assign experimental bands.

| Molecular Dynamics | Assessment of conformational changes and stability under thermal stress. | Provides a dynamic model of molecular behavior to complement static spectroscopic data. |

Exploration of Novel Catalytic Systems for Octenone Transformations

Research into the transformation of this compound and related unsaturated ketones is increasingly focused on the development of novel, sustainable, and highly selective catalytic systems. These systems aim to replace traditional stoichiometric reagents with more efficient and environmentally benign alternatives. researchgate.netnano-ntp.com

Emerging areas include:

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis: Cooperative catalysis, combining photoredox, NHC, and hydrogen atom transfer (HAT) catalysis, has enabled the synthesis of β,γ-unsaturated ketones from simple alkenes and carboxylic acids. researchgate.net This approach allows for the construction of complex molecular frameworks under mild conditions. researchgate.net

Earth-Abundant Metal Catalysis: Catalysts based on iron, nickel, and manganese are gaining traction for transformations of unsaturated ketones, such as hydrogenation and hydroalkylation. organic-chemistry.orgrsc.org An iron-catalyzed hydroalkylation of vinyl ketones with ethers, for example, provides a direct route to structurally diverse products from abundant precursors. rsc.org Rhodium-based systems have also proven effective for the selective 1,4-reduction of α,β-unsaturated ketones via transfer hydrogenation. bohrium.com

Biocatalysis: The use of whole cells (e.g., bacteria, fungi) or isolated enzymes as biocatalysts offers a green chemistry approach for enantioselective transformations. nih.gov These systems can perform highly selective reductions of both carbon-carbon double bonds and ketone functionalities under mild, aqueous conditions, presenting a powerful alternative to traditional chemical methods. nih.gov

Supported Nanoparticle Catalysis: Immobilizing metal nanoparticles, such as gold or palladium, on solid supports creates robust and recyclable catalysts for various organic transformations. unibo.itims.ac.jp These systems are being explored for reactions like hydrogenation and cross-coupling, offering benefits in terms of catalyst stability and ease of separation from the reaction products. unibo.it

The exploration of these novel catalytic systems is crucial for developing more sustainable and efficient methods to synthesize and modify this compound and other valuable unsaturated ketones, paving the way for their application in various fields of chemistry. nano-ntp.com

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